SC-52012 SC-52012 HY-19163 is an orally active fibrinogen receptor antagonist, with antiplatelet activities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007164
InChI: InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Molecular Formula: C25H30N4O6
Molecular Weight: 482.5 g/mol

SC-52012

CAS No.:

Cat. No.: VC0007164

Molecular Formula: C25H30N4O6

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

SC-52012 -

Molecular Formula C25H30N4O6
Molecular Weight 482.5 g/mol
IUPAC Name (3S)-3-[5-(4-carbamimidoylphenyl)pentanoylamino]-4-[[(1S)-1-carboxy-2-phenylethyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C25H30N4O6/c26-23(27)18-12-10-16(11-13-18)6-4-5-9-21(30)28-19(15-22(31)32)24(33)29-20(25(34)35)14-17-7-2-1-3-8-17/h1-3,7-8,10-13,19-20H,4-6,9,14-15H2,(H3,26,27)(H,28,30)(H,29,33)(H,31,32)(H,34,35)/t19-,20-/m0/s1
Standard InChI Key VUUBSMRWDWDDPT-PMACEKPBSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCCC2=CC=C(C=C2)C(=N)N

Chemical and Physical Properties of SC-52012

SC-52012 (CAS No. 145643-15-8) is a synthetic organic compound with the molecular formula C25H30N4O6\text{C}_{25}\text{H}_{30}\text{N}_{4}\text{O}_{6} and a molecular weight of 482.53 g/mol . Its canonical SMILES notation is O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC(O)=O)NC(CCCCC2=CC=C(C(N)=N)C=C2)=O)=O\text{O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CC(O)=O)NC(CCCCC2=CC=C(C(N)=N)C=C2)=O)=O}, reflecting a complex structure designed to mimic the Arg-Gly-Asp (RGD) sequence critical for fibrinogen binding .

Table 1: Stock Solution Preparation Guidelines

ConcentrationVolume per 1 mgVolume per 5 mgVolume per 10 mg
1 mM2.0724 mL10.3621 mL20.7241 mL
5 mM0.4145 mL2.0724 mL4.1448 mL
10 mM0.2072 mL1.0362 mL2.0724 mL

Mechanism of Action: GP IIb/IIIa Receptor Antagonism

SC-52012 inhibits platelet aggregation by selectively binding to the GP IIb/IIIa receptor, a heterodimeric integrin abundant on platelet surfaces . This receptor mediates fibrinogen-dependent platelet crosslinking during thrombus formation. By occupying the RGD recognition site, SC-52012 prevents fibrinogen binding, thereby disrupting platelet aggregation .

Binding Affinity and Specificity

In vitro studies using 3H^3\text{H}-labeled SC-52012 demonstrated a dissociation constant (KdK_d) of 21.6 ± 4.7 nM on ADP-activated human platelets, compared to 156 ± 8.3 nM on resting platelets . This activation-dependent binding suggests conformational changes in GP IIb/IIIa enhance SC-52012’s affinity. Notably, SC-52012 binds to a ligand-attenuated site distinct from epitopes recognized by monoclonal antibodies like 4F8, highlighting its unique pharmacodynamic profile.

Preclinical Research Findings

In Vitro Antiplatelet Activity

SC-52012 exhibited potent inhibition of ADP-induced human platelet aggregation with an IC50_{50} of 44 ± 5 nM . In canine platelet-rich plasma (PRP), the ethyl ester prodrug derivative (19a) showed an IC50_{50} of 270 nM against collagen-induced aggregation .

In Vivo Efficacy

Oral administration of prodrug formulations in canine models yielded systemic activity, with the ethyl ester derivative achieving 9.9 ± 2.3% oral systemic activity (OSA) at 10 mg/kg . These results underscored SC-52012’s potential as an orally bioavailable antiplatelet agent.

Table 2: Comparative Oral Systemic Activity of SC-52012 Prodrugs

Prodrug FormulationOral Systemic Activity (%)
Pivaloyloxymethyl5.1 ± 1.5
Cyclohexyl9.2 ± 1.9
Ethyl9.9 ± 2.3

Comparison with Approved GP IIb/IIIa Antagonists

SC-52012’s discontinuation contrasts with the success of intravenous GP IIb/IIIa inhibitors like abciximab and eptifibatide, which are used in acute coronary syndromes. The table below highlights key differences:

Table 3: SC-52012 vs. Approved GP IIb/IIIa Antagonists

ParameterSC-52012AbciximabEptifibatide
AdministrationOralIntravenousIntravenous
Molecular TargetGP IIb/IIIaGP IIb/IIIaGP IIb/IIIa
Development StatusDiscontinuedApprovedApproved
IndicationN/AACSACS

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator